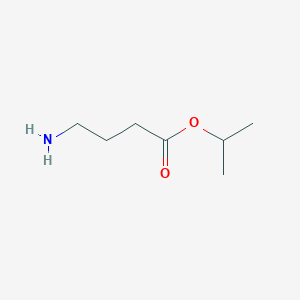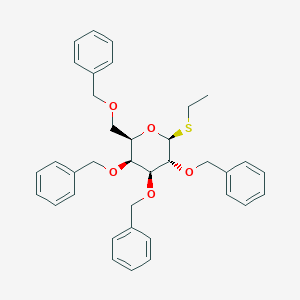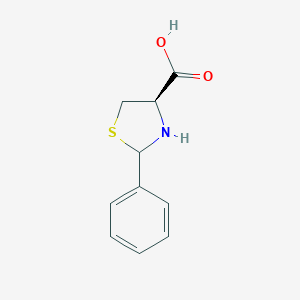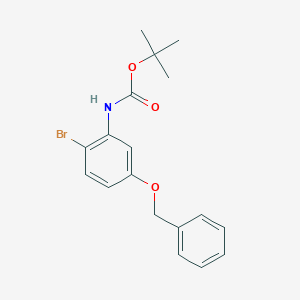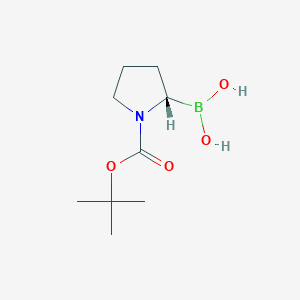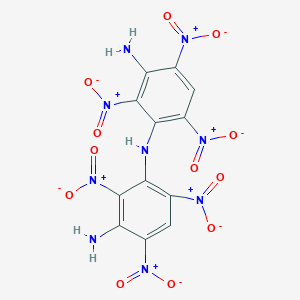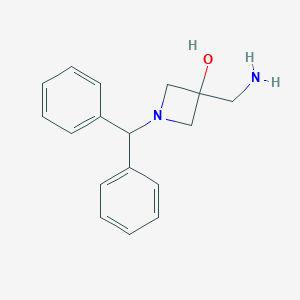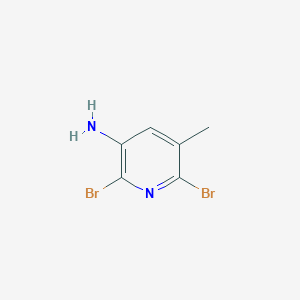
2,6-Dibromo-5-méthylpyridin-3-amine
Vue d'ensemble
Description
2,6-Dibromo-5-methylpyridin-3-amine is a brominated pyridine derivative. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms in the pyridine ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2,6-Dibromo-5-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: Used in the development of liquid crystals and organic semiconductors due to its electronic properties.
Biological Studies: Investigated for its potential antimicrobial and anticancer activities.
Chemical Synthesis: Employed as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Mécanisme D'action
Target of Action
It’s known that this compound is used to synthesize a series of novel pyridine derivatives . These derivatives have shown potential as chiral dopants for liquid crystals .
Mode of Action
The mode of action of 2,6-Dibromo-5-methylpyridin-3-amine involves its use in the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound reacts with several arylboronic acids to produce novel pyridine derivatives .
Biochemical Pathways
The suzuki cross-coupling reaction, in which this compound participates, is a key process in organic chemistry and is widely used in the synthesis of various organic compounds .
Result of Action
The result of the action of 2,6-Dibromo-5-methylpyridin-3-amine is the production of novel pyridine derivatives . These derivatives have shown potential as chiral dopants for liquid crystals . Additionally, some of these derivatives have exhibited anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-5-methylpyridin-3-amine typically involves the bromination of 5-methylpyridin-3-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2,6-Dibromo-5-methylpyridin-3-amine may involve large-scale bromination processes using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of handling hazardous bromine reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-5-methylpyridin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in polar solvents such as ethanol or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), arylboronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Reduction: Zinc powder in acetic acid or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2,6-diamino-5-methylpyridine, 2,6-dithio-5-methylpyridine, etc.
Coupling Products: Biaryl derivatives with various substituents on the aromatic ring.
Reduction Products: 5-methylpyridin-3-amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-5-methylpyridin-3-amine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
2,6-Dibromo-4-methylpyridin-3-amine: Positional isomer with bromine atoms at different positions, affecting its chemical behavior.
5-Bromo-2-methylpyridin-3-amine: A mono-brominated derivative with different reactivity and synthetic applications.
Uniqueness
2,6-Dibromo-5-methylpyridin-3-amine is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to mono-brominated or chlorinated analogs. This makes it a valuable intermediate in the synthesis of more complex molecules and allows for a broader range of chemical transformations.
Propriétés
IUPAC Name |
2,6-dibromo-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-3-2-4(9)6(8)10-5(3)7/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXIPDBNGXJHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560034 | |
| Record name | 2,6-Dibromo-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126325-51-7 | |
| Record name | 2,6-Dibromo-5-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126325-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B178912.png)
